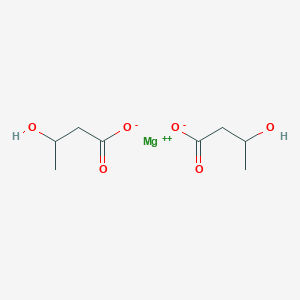

Magnesium 3-hydroxybutyrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O3.Mg/c2*1-3(5)2-4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMQIJFHENOQDO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.CC(CC(=O)[O-])O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14MgO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Production Methodologies for Research Applications

Chemical Synthesis Pathways for (R)-3-Hydroxybutyric Acid and its Magnesium Salt

The chemical synthesis of Magnesium (R)-3-hydroxybutyrate is a multi-step process that begins with the creation of an ester of (R)-3-hydroxybutyric acid, which is subsequently converted to the final magnesium salt.

A primary route for synthesizing (R)-3-hydroxybutyrate esters involves the asymmetric hydrogenation of 3-oxobutanoate esters, such as ethyl acetoacetate (B1235776) or methyl acetoacetate. nih.govbiotechnologia-journal.org This reaction utilizes a chiral catalyst, often a ruthenium complex, to stereoselectively reduce the ketone group, yielding the desired (R)-enantiomer. nih.govbiotechnologia-journal.org The process typically involves reacting the 3-oxobutanoate ester with the catalyst in an organic solvent under hydrogen pressure. nih.govbiotechnologia-journal.org For example, using a ruthenium complex catalyst with a mole ratio of 1:0.0005 to 1:0.005 (catalyst to substrate) at temperatures between 20°C and 80°C and a hydrogen pressure of 1 to 20 bar for 12 to 24 hours can produce the corresponding (R)-3-hydroxybutyrate ester with high yield. nih.govbiotechnologia-journal.org

Once the (R)-3-hydroxybutyrate ester is formed, it undergoes hydrolysis, typically using a base like sodium hydroxide (B78521) in water, to yield the sodium salt of (R)-3-hydroxybutyric acid. nih.govresearchgate.net This solution can then be passed through a cation exchange resin to remove the sodium ions, resulting in an aqueous solution of (R)-3-hydroxybutyric acid. nih.govresearchgate.net

The final step is the derivatization to the magnesium salt. This is achieved by reacting the (R)-3-hydroxybutyric acid with magnesium hydroxide. nih.govmdpi.compreprints.orgsemanticscholar.org In one method, the produced 3-hydroxybutyric acid is dissolved in isopropanol (B130326), to which magnesium hydroxide is added. The reaction proceeds at an elevated temperature (e.g., 55°C) for several hours. mdpi.com After the reaction, the solvent is removed, and the product, Magnesium 3-hydroxybutyrate (B1226725), is crystallized, filtered, and dried, achieving high yields. mdpi.com A reported synthesis achieved a 97.2% yield by reacting 3-hydroxybutyric acid with 125 g of magnesium hydroxide in isopropanol at 55°C for 12 hours, yielding 185 g of the final product. mdpi.com

Achieving a high enantiomeric excess (e.e.) is critical in the synthesis of chiral compounds like (R)-3-hydroxybutyric acid. The choice of catalyst and reaction conditions during the asymmetric hydrogenation step is the primary determinant of the initial e.e. value. Ruthenium complex catalysts have been shown to produce (R)-3-hydroxybutyrate esters with e.e. values greater than 90%, with some specific examples reaching 94.5%. nih.govbiotechnologia-journal.orgmdpi.com

Maintaining this optical purity during subsequent steps is equally important. The hydrolysis of the chiral ester to the free acid is a critical stage where racemization can occur. To prevent this, the hydrolysis is typically conducted at low temperatures, specifically at or below 10°C. nih.govmdpi.com This low-temperature condition minimizes the risk of losing the desired stereochemistry. mdpi.com

Further optimization can be achieved through biocatalytic methods. For instance, the stereoselective reduction of ethyl acetoacetate using whole cells of microorganisms like Acetobacter sp. CCTCC M209061 has been shown to produce ethyl (R)-3-hydroxybutyrate with an enantiomeric excess above 99.0%. csic.es Similarly, the asymmetric reduction of ethyl acetoacetate by Paracoccus denitrificans can yield ethyl (R)-3-hydroxybutyrate with an optical purity of 98.9% e.e. under optimized conditions. researchgate.net Crystallization techniques can also be employed to enhance the enantiomeric purity of the final product. nih.gov

| Parameter | Condition/Reagent | Result | Reference |

| Catalytic Hydrogenation | Ruthenium complex catalyst | (R)-3-hydroxybutyrate ester (ee >90%) | biotechnologia-journal.orgmdpi.com |

| Hydrogen pressure 10 bar, 80°C, 20h | Ethyl (R)-3-hydroxybutyrate (98.5% yield, 94.5% ee) | nih.gov | |

| Ester Hydrolysis | Temperature ≤ 10°C | Prevents racemization | nih.govmdpi.com |

| Biocatalytic Reduction | Acetobacter sp. CCTCC M209061 | Ethyl (R)-3-hydroxybutyrate (>99.0% ee) | csic.es |

| Paracoccus denitrificans | Ethyl (R)-3-hydroxybutyrate (98.9% ee) | researchgate.net | |

| Final Salt Formation | Reaction with Mg(OH)₂ | Magnesium (R)-3-hydroxybutyrate (97.2% yield) | mdpi.com |

Biosynthetic Approaches for 3-Hydroxybutyrate and Poly(3-Hydroxybutyrate) Production in Model Organisms

Biosynthesis offers an alternative to chemical synthesis, utilizing microorganisms to produce 3-hydroxybutyrate (3-HB) and its polymer, poly(3-hydroxybutyrate) (PHB). This approach is advantageous for producing enantiomerically pure products. nih.gov

Several microorganisms are employed as chassis for the production of 3-HB and PHB.

Escherichia coli : As a well-characterized model organism, E. coli is frequently engineered for 3-HB production. nih.gov It can be modified to express genes from natural PHB producers, such as Halomonas boliviensis, to convert common carbon sources like glucose, xylose, and arabinose into (R)-3-HB. nih.gov The pathway involves the expression of β-ketothiolase and acetoacetyl-CoA reductase, which convert acetyl-CoA to 3-hydroxybutyryl-CoA, a precursor that can be converted to 3-HB. nih.govresearchgate.net

Arxula adeninivorans : This non-conventional yeast has been used for the synthesis of enantiopure (R)-3-HB. biointerfaceresearch.com The synthesis pathway involves two enzymes, β-ketothiolase and acetoacetyl-CoA reductase, which convert cytoplasmic acetyl-CoA into (R)-3-HB that is then secreted into the culture medium. biointerfaceresearch.com In shake flask cultures, overexpression of specific bacterial genes led to a production of 4.84 g/L of (R)-3-HB. biointerfaceresearch.com Fed-batch culturing improved the production rate to 0.043 g/L/h. biointerfaceresearch.com

Bacillus megaterium : This gram-positive bacterium is a natural producer of PHB and is considered biologically safe due to the absence of toxic lipopolysaccharides. csic.esresearchgate.net It can utilize a wide variety of carbon sources, including industrial byproducts like confectionery wastewater and rice parboiling water, to produce PHB. csic.esresearchgate.net Studies have demonstrated PHB accumulation up to 50.1% of the total dry cell biomass, yielding 3.78 g/L of PHB. researchgate.net Another study using water hyacinth as a carbon source reported a maximum yield of 61.3% PHB after 96 hours of fermentation. preprints.org

To improve the efficiency of microbial production, genetic and metabolic engineering strategies are widely used. The core pathway for PHB synthesis involves three key enzymes: β-ketothiolase (encoded by phaA), acetoacetyl-CoA reductase (phaB), and PHB synthase (phaC). nih.govresearchgate.net

In Bacillus megaterium, a PHB-negative strain was engineered to express phaA, phaB, and phaC from Cupriavidus necator, successfully enabling PHB production. nih.gov Further engineering, such as fusing functional protein domains to the PHB synthase (PhaC), has allowed for the creation of functionalized PHB beads for applications like enzyme immobilization. nih.gov To create a more suitable industrial strain, the spoIIE gene was disrupted, which prevents the formation of endospores that could contaminate the final product. nih.gov Another strategy in B. megaterium involved overexpressing the gene for glycerol (B35011) dehydrogenase to improve the uptake of glycerol as a carbon source, which resulted in a 226% improvement in PHB yield. researchgate.net

In Arxula adeninivorans, various endogenous yeast thiolases and bacterial thiolases were tested in combination with a specific reductase from Cupriavidus necator to optimize the production of (R)-3-HB. biointerfaceresearch.com The overexpression of the thl (thiolase) and phaB (reductase) genes was found to be the most effective combination, leading to a production rate of 0.043 g/L/h in fed-batch fermentation. biointerfaceresearch.com

The biosynthesis of PHAs is often triggered by nutrient limitation, such as a deficiency in nitrogen, phosphorus, or magnesium, in the presence of excess carbon. nih.govfao.org The concentration of specific ions, like magnesium, can also influence the composition of PHA copolymers.

In a study using Delftia acidovorans to produce poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)], magnesium concentration was shown to affect both the copolymer content and its composition. researchgate.netresearchgate.net The research demonstrated that higher concentrations of magnesium led to a reduced uptake of glucose from the culture medium. researchgate.netresearchgate.net This, in turn, resulted in lower molar fractions of the 3-hydroxybutyrate (3HB) monomer within the copolymer. semanticscholar.orgresearchgate.net This finding suggests that magnesium levels can be used as a tool to fine-tune the composition of biologically synthesized PHA copolymers, thereby altering their physical properties. researchgate.netresearchgate.net While some studies on other organisms like Cupriavidus necator have reported that increasing magnesium sulfate (B86663) concentration can be inhibitory to PHB production, others have found that magnesium deficiency can induce PHA synthesis. mdpi.com The precise effect appears to be species- and condition-dependent.

| Organism | Engineering Strategy / Condition | Product | Titer / Yield | Reference |

| Arxula adeninivorans | Overexpression of thl and phaB genes | (R)-3-Hydroxybutyric acid | 4.84 g/L | biointerfaceresearch.com |

| Bacillus megaterium | Utilized confectionery wastewater & rice parboiling water | Poly(3-hydroxybutyrate) | 3.78 g/L (50.1% of dry biomass) | researchgate.net |

| Bacillus megaterium | Utilized water hyacinth hydrolysate | Poly(3-hydroxybutyrate) | 4.9 g/L (61.3% of dry biomass) | preprints.org |

| Delftia acidovorans | Increased Mg²⁺ concentration | P(3HB-co-4HB) | Lower molar fraction of 3HB | researchgate.netresearchgate.net |

Polymerization and Depolymerization for Research Materials

Synthesis of Poly(3-Hydroxybutyrate) (PHB) using Bimetallic Magnesium Catalysts

The chemical synthesis of Poly(3-hydroxybutyrate) (PHB), a biodegradable and high-performance polyester, has been a significant area of research. A notable advancement in this field is the use of bimetallic magnesium catalysts for the ring-opening polymerization (ROP) of racemic β-butyrolactone (rac-β-BL). acs.orgresearchgate.net This method provides a chemical route to producing PHB with controlled stereochemistry, offering an alternative to biological production via bacterial fermentation. researchgate.netresearchgate.net

A highly effective precatalyst for this transformation is a bimetallic magnesium complex, (S,S)-prophenolMg₂(μ-OⁿBu)(THF)₂. acs.orgnih.gov This catalyst demonstrates remarkable enantioselectivity in the polymerization of rac-β-BL, preferentially polymerizing the (R)-enantiomer to form isotactic (S)-PHB. acs.orgnih.gov The polymerization proceeds with an inversion of stereochemistry at the monomer's stereocenter. acs.orgresearchgate.net This system is distinguished by its high degree of stereocontrol, producing isotactic PHB with a meso triad (B1167595) percentage (a measure of isotacticity) of up to 98%. acs.orgresearchgate.net

The kinetics of this catalytic system are particularly noteworthy. The bimetallic magnesium catalyst does not polymerize the preferred (R)-β-BL enantiomer in isolation. acs.orgnih.gov Mechanistic studies have revealed that the presence of the unfavored enantiomer, (S)-β-BL, is necessary to activate the precatalyst and initiate the enantioselective polymerization process. acs.orgnih.gov This interdependent relationship between the two enantiomers and the catalyst is a unique feature of this system. acs.orgnih.gov The catalyst achieves a high enantiomeric selectivity ratio (kR/kS) of 140, signifying a strong preference for polymerizing the (R)-monomer. nih.gov

Table 1: Performance of Bimetallic Magnesium Catalyst in rac-β-Butyrolactone Polymerization This table summarizes the key performance indicators of the (S,S)-prophenolMg₂(μ-OⁿBu)(THF)₂ catalyst in the ring-opening polymerization of racemic β-butyrolactone.

| Catalyst | Monomer | Resulting Polymer | Isotacticity (meso %) | Selectivity (kR/kS) | Melting Temp. (Tm) | Reference |

| (S,S)-prophenolMg₂(μ-OⁿBu)(THF)₂ | rac-β-Butyrolactone | (S)-PHB | 98% | 140 | 165 °C | acs.org, nih.gov |

Catalyst-Controlled Tacticity and Topology in Polymerization

The bimetallic magnesium catalyst, (S,S)-prophenolMg₂(μ-OⁿBu)(THF)₂, is a prime example of a system that exerts exceptional control over tacticity. acs.org It facilitates a highly isoselective ring-opening polymerization of racemic β-butyrolactone, yielding nearly perfectly isotactic PHB. researchgate.net This level of control, producing a polymer with 98% meso triads, is among the highest reported for the polymerization of racemic β-butyrolactone. acs.orgresearchgate.net This contrasts with other catalyst systems, such as those based on yttrium, which have been developed to produce syndiotactic-enriched PHB (where monomer units have alternating stereochemistry). acs.org The ability to select for either isotactic or syndiotactic structures by choosing the appropriate catalyst highlights the principle of catalyst-controlled stereoselectivity. researchgate.netacs.org

Table 2: Catalyst Influence on Poly(3-hydroxybutyrate) Stereomicrostructure This table illustrates how different metal-based catalysts can direct the tacticity of PHB synthesized from racemic β-butyrolactone.

| Catalyst System | Ligand Type | Resulting Tacticity | Selectivity (P_m or P_r) | Reference |

| Bimetallic Magnesium | (S,S)-prophenol | Isotactic (it-PHB) | P_m = 0.98 | acs.org, researchgate.net |

| Yttrium Complex | Salan-type | Isotactic (it-PHB) | P_m up to 0.92 | researchgate.net |

| Yttrium Complex | Aminoalkoxybis(phenolate) | Syndiotactic (st-PHB) | P_r up to 0.94 | acs.org |

P_m = probability of meso diad formation (isotactic); P_r = probability of racemo diad formation (syndiotactic).

Catalytic Thermal Degradation and Transformation of Poly(3-Hydroxybutyrate)

The chemical recycling and valorization of PHB into value-added platform chemicals is a key area of sustainable chemistry research. acs.orgdiva-portal.org Catalytic thermal degradation provides a pathway to selectively break down the polymer into its constituent monomers or other useful molecules. nii.ac.jpupm.edu.my Magnesium compounds, specifically magnesium oxide (MgO) and magnesium hydroxide (Mg(OH)₂), have been identified as highly effective and selective catalysts for the thermal degradation of PHB. nii.ac.jpresearchgate.netresearchgate.net

When PHB is heated without a catalyst, it degrades into a variety of products, including crotonic acid, oligomers, and other volatile compounds. nii.ac.jp However, the introduction of Mg(OH)₂ or MgO as a catalyst dramatically alters the product distribution, leading to a highly selective transformation of PHB into trans-crotonic acid. nii.ac.jpupm.edu.myresearchgate.net Studies have shown that with Mg(OH)₂, a nearly complete selectivity (~100%) for trans-crotonic acid can be achieved. nii.ac.jpupm.edu.my This catalytic action also significantly lowers the degradation temperature by 40–50 °C compared to the uncatalyzed process. upm.edu.my

The proposed mechanism for this catalytic degradation is an "unzipping" β-elimination reaction that proceeds from the crotonate end groups of the polymer chains. nii.ac.jpupm.edu.my The magnesium catalyst is believed to promote this β-elimination throughout the degradation process. nii.ac.jpresearchgate.net The Lewis acidic nature of the Mg²⁺ ions is thought to facilitate the reaction by activating the ester carbonyl group, thus lowering the activation energy required for chain scission. researchgate.netwur.nl This controlled depolymerization provides an efficient route to recover trans-crotonic acid, a versatile monomer that can be used in the production of other polymers and chemicals. nii.ac.jpresearchgate.net

Table 3: Effect of Magnesium Catalysts on Thermal Degradation of PHB This table shows the product selectivity and temperature changes during the thermal degradation of PHB with and without magnesium-based catalysts.

| Catalyst | Degradation Temp. Range (°C) | Primary Product | Selectivity for trans-Crotonic Acid | Reference |

| None | 270–280 | Mixture of acids and oligomers | ~40% | nii.ac.jp |

| MgO | 230–240 | trans-Crotonic Acid | 95.5% | nii.ac.jp |

| Mg(OH)₂ | 230–240 | trans-Crotonic Acid | ~100% | nii.ac.jp, upm.edu.my, researchgate.net |

Analytical Techniques for the Characterization and Quantification of 3 Hydroxybutyrate in Research

Chromatographic Methodologies

Chromatographic techniques are powerful for separating and quantifying 3-HB and its derivatives from complex mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of 3-hydroxybutyrate (B1226725). This technique is particularly useful for measuring 3-HB and its related metabolites in biological samples like plasma and tissue. nih.gov The process typically involves a derivatization step to make the non-volatile 3-HB amenable to gas chromatography. One such method involves a microwave-assisted derivatization with o-phenylenediamine, followed by liquid-liquid extraction and silylation. nih.govmdpi.com

GC-MS analysis can simultaneously determine the concentrations of 3-hydroxybutyrate, acetoacetate (B1235776), lactate, and pyruvate, providing a comprehensive picture of the cellular redox state. nih.gov The method demonstrates good linearity and has a low limit of quantification, making it suitable for detecting even small amounts of these metabolites. nih.govmdpi.com For instance, a validated GC-MS method showed a limit of quantification of 0.001 mM for 3-hydroxybutyrate. nih.govmdpi.com In comparative studies, plasma 3-hydroxybutyrate concentrations measured by GC-MS were found to be identical to those obtained through enzymatic assays, confirming the accuracy of the method. nih.gov

Key Findings from GC-MS Studies:

| Analyte | Sample Type | Key Finding | Reference |

| 3-Hydroxybutyrate | Plasma, Liver Tissue | Simultaneous quantification of lactate, pyruvate, β-hydroxybutyrate, and acetoacetate. | nih.govmdpi.com |

| 3-Hydroxybutyrate | Plasma | Concentrations measured by GC-MS are comparable to enzymatic assay results. | nih.gov |

| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) | Bacterial Cells | Identification and quantification of monomer units (3-hydroxybutyrate and 3-hydroxyvalerate). | researchgate.net |

High-performance liquid chromatography (HPLC) is a widely used technique for determining the content of poly(3-hydroxybutyrate) (PHB) in microbial cells. nih.govnih.gov This method typically involves the hydrolysis of the PHB polymer into its monomer, 3-hydroxybutyrate, which is then quantified. nih.govnih.gov Acid hydrolysis is a common approach, followed by HPLC analysis of the resulting crotonic acid, which is a dehydration product of 3-hydroxybutyrate. nih.govnih.gov This HPLC method is rapid, with a run time of about 5 minutes per sample, and can accurately determine PHB concentrations over a range of 2–1,000 μg/mL. nih.govnih.govresearchgate.net

Alternatively, alkaline digestion can be used to break down PHB into its monomers for subsequent HPLC analysis. jst.go.jp This approach has been shown to be consistent with results from gas chromatography methods and has the advantage of avoiding the use of hazardous organic solvents. jst.go.jp It is important to note that while effective for PHB, some HPLC methods based on acid hydrolysis are not suitable for determining the content of copolymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). nih.govnih.gov

HPLC Method Parameters for PHB Analysis:

| Parameter | Description | Reference |

| Hydrolysis Method | Acid hydrolysis or alkaline digestion | nih.govnih.govjst.go.jp |

| Detection Wavelength | Typically 210 nm for crotonic acid | nih.gov |

| Run Time | Approximately 5 minutes per sample | nih.govnih.gov |

| Quantification Range | 2–1,000 μg/mL PHB | nih.govnih.govresearchgate.net |

Spectrophotometric and Enzymatic Assay Methodologies

Spectrophotometric and enzymatic assays offer a more accessible and often faster alternative to chromatographic methods for 3-hydroxybutyrate quantification.

The enzymatic determination of D-3-hydroxybutyrate relies on the specific action of the enzyme D-3-hydroxybutyrate dehydrogenase (HBDH). nih.govsorachim.comsorachim.com This enzyme catalyzes the oxidation of D-3-hydroxybutyrate to acetoacetate, with the concurrent reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. sorachim.comsorachim.com The reaction is reversible, but conditions can be optimized to favor the formation of acetoacetate and NADH. nih.gov

The amount of NADH produced is directly proportional to the initial concentration of D-3-hydroxybutyrate in the sample. tandfonline.com This principle forms the basis for a reliable and widely used clinical and research assay for ketone bodies. sorachim.comsorachim.com To drive the reaction to completion, a high concentration of NAD+ and a buffer with a pH of around 9.5 are often used. nih.gov This method has been shown to have a high recovery rate, with studies reporting a 98 ± 1% recovery of D-3-hydroxybutyrate added to liver samples. nih.gov

Reaction Catalyzed by D-3-Hydroxybutyrate Dehydrogenase: D-3-hydroxybutyrate + NAD+ ⇌ Acetoacetate + NADH + H+ sorachim.comsorachim.com

The NADH produced in the enzymatic reaction catalyzed by HBDH can be quantified spectrophotometrically by measuring the increase in absorbance at 340 nm. tandfonline.comtaylorandfrancis.com This provides a direct measure of the amount of 3-hydroxybutyrate present in the original sample. taylorandfrancis.com This method is highly specific for the D-enantiomer of 3-hydroxybutyrate and is not affected by other similar compounds like the R-enantiomer or lactate. nih.gov

The spectrophotometric assay can be performed as an endpoint analysis, where the total change in absorbance after the reaction has gone to completion is measured. nih.gov The sensitivity of this method is sufficient for analyzing biological fluids, with the ability to measure concentrations in the micromolar range. nih.gov For instance, this technique has been successfully applied to determine S-3-hydroxyisobutyrate levels in rat plasma under different metabolic conditions. nih.gov

Key Features of the Spectrophotometric Enzymatic Assay:

| Feature | Description | Reference |

| Principle | Measurement of NADH production at 340 nm. | tandfonline.comtaylorandfrancis.com |

| Enzyme | D-3-hydroxybutyrate dehydrogenase. | tandfonline.com |

| Specificity | High for D-3-hydroxybutyrate. | nih.gov |

| Application | Quantification of 3-hydroxybutyrate in biological fluids and for PHB analysis after hydrolysis. | tandfonline.comnih.gov |

Spectroscopic Analysis of Magnesium-3-Hydroxybutyrate Complexes

While direct spectroscopic analysis of magnesium-3-hydroxybutyrate is not extensively detailed in the provided context, related spectroscopic techniques are employed to characterize polymers containing 3-hydroxybutyrate and their interactions with cations like magnesium. For instance, studies on poly(3-hydroxybutyrate-co-4-hydroxybutyrate) have shown that the concentration of magnesium ions (Mg2+) can influence the biosynthesis and composition of the copolymer. semanticscholar.org This suggests that Mg2+ may act as a cofactor for enzymes involved in the synthesis of the 3-hydroxybutyrate monomers. semanticscholar.org

Furthermore, research on poly-3-hydroxybutyrate/polyphosphate complexes has revealed that these complexes can form voltage-activated Ca2+ channels in bacterial plasma membranes. nih.gov These channels are selectively permeable to divalent cations and can be blocked by Mg2+. nih.gov Spectroscopic methods such as NMR and X-ray crystallography have been used to characterize magnesium complexes with other organic ligands, providing insight into their structure and geometry. researchgate.net While a patent exists for the preparation of (R)-3-hydroxybutyrate magnesium, which mentions the use of mass spectrometry for detection, detailed spectroscopic analysis of the final complex is not provided. google.com

Cellular and Molecular Mechanisms of Magnesium 3 Hydroxybutyrate and 3 Hydroxybutyrate

Receptor-Mediated Signaling Pathways

3-hydroxybutyrate (B1226725) interacts with specific cell surface receptors to initiate intracellular signaling cascades that modulate cellular function.

3-hydroxybutyrate is a known endogenous ligand for two G-protein coupled receptors (GPCRs): hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) and free fatty acid receptor 3 (FFAR3, also known as GPR41). biorxiv.org The activation of these receptors by 3-hydroxybutyrate triggers downstream signaling events that can influence inflammatory responses and metabolic regulation.

HCAR2 (GPR109A): Activation of HCAR2 by 3-hydroxybutyrate has been shown to promote an anti-inflammatory response. researchgate.net For instance, stimulation of HCAR2 with 3-hydroxybutyrate can lead to the mobilization of intracellular calcium (Ca²⁺) in immune cells like neutrophils and mononuclear cells, a process mediated by HCAR2 signaling. researchgate.net This receptor is expressed in various immune cells, including lymphocytes, monocytes, and granulocytes. researchgate.net While 3-hydroxybutyrate activates HCAR2, other molecules like niacin are more potent stimulators. nih.gov

FFAR3 (GPR41): Short-chain fatty acids are the primary ligands for FFAR3, which is involved in modulating physiological and cellular functions through G-protein signaling. mdpi.comresearchgate.net 3-hydroxybutyrate also acts as an agonist for this receptor, contributing to its portfolio of signaling activities. biorxiv.org

| Receptor | Known Ligands | Cellular Location | Signaling Pathway | Key Downstream Effect |

|---|---|---|---|---|

| HCAR2 (GPR109A) | 3-Hydroxybutyrate, Niacin | Immune cells (lymphocytes, monocytes, granulocytes) | G-protein signaling | Intracellular Ca²⁺ mobilization, anti-inflammatory response |

| FFAR3 (GPR41) | Short-chain fatty acids, 3-Hydroxybutyrate | Various cell types | G-protein signaling | Modulation of physiological and cellular functions |

The activation of GPCRs by 3-hydroxybutyrate can influence intracellular second messenger systems and key metabolic signaling pathways.

cAMP/PKA/CREB Pathway: The interaction of ligands with G-protein coupled receptors can modulate the activity of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels. mdpi.com This in turn activates Protein Kinase A (PKA), which can then phosphorylate the cAMP response element-binding protein (CREB). nih.govijbs.com Phosphorylated CREB is a transcription factor that regulates the expression of numerous genes, including those involved in metabolic pathways and neuronal plasticity. mdpi.comnih.gov For example, the Luteinizing hormone-cAMP signaling pathway is known to involve the cAMP/PKA/CREB cascade to regulate gene expression. nih.gov

AMPK-α Pathway: 5'-AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor. mdpi.com Studies have shown that 3-hydroxybutyrate can increase the phosphorylation, and thus activation, of AMPK. oncotarget.com This activation of AMPK by 3-hydroxybutyrate can suppress inflammatory responses and endoplasmic reticulum stress. oncotarget.com The activation of AMPK can also lead to the phosphorylation of other downstream targets, such as FOXO3, which is involved in oxidative stress resistance. oncotarget.com There is evidence for crosstalk between the cAMP and AMPK signaling pathways, suggesting a complex regulatory network. mdpi.com

Epigenetic Modulations and Gene Expression Regulation

Beyond receptor-mediated signaling, 3-hydroxybutyrate directly influences the epigenetic landscape of the cell, leading to significant changes in gene expression.

3-hydroxybutyrate is an endogenous inhibitor of class I and IIa histone deacetylases (HDACs). nih.govglpbio.com HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and generally repressing gene transcription. By inhibiting HDACs, 3-hydroxybutyrate promotes histone hyperacetylation, which is associated with a more open chromatin structure and activation of gene expression. nih.gov This inhibition is thought to be competitive, with the carboxyl group of 3-hydroxybutyrate binding to the catalytic zinc ion in the active site of HDACs. nih.gov The catabolism of 3-hydroxybutyrate to acetyl-CoA can also indirectly promote protein acetylation by increasing the intracellular pool of this substrate for histone acetyltransferases. nih.gov

| HDAC Isoform | IC₅₀ (mM) |

|---|---|

| HDAC1 | 5.3 |

| HDAC3 | 2.4 |

| HDAC4 | 4.5 |

In addition to its role in inhibiting HDACs, 3-hydroxybutyrate serves as the precursor for a novel post-translational modification of histone proteins known as lysine β-hydroxybutyrylation (Kbhb). miami.edunih.gov This modification involves the covalent attachment of a β-hydroxybutyrate moiety to lysine residues on histones. nih.gov The levels of histone Kbhb are dramatically induced in response to elevated 3-hydroxybutyrate levels, such as during prolonged fasting. miami.eduuvm.edu Researchers have identified numerous histone Kbhb sites, suggesting it is a widespread epigenetic mark. nih.govuvm.edu ChIP-seq and RNA-seq analyses have demonstrated that histone Kbhb is enriched in active gene promoters and is associated with genes that are upregulated in response to metabolic changes like starvation. miami.eduuvm.edu This indicates that histone β-hydroxybutyrylation is a key epigenetic mechanism that directly links metabolic state to the regulation of gene expression. miami.eduescholarship.org

The epigenetic modifications induced by 3-hydroxybutyrate have profound effects on the expression of specific genes involved in cellular stress resistance, cell cycle regulation, and neuronal health.

BDNF (Brain-Derived Neurotrophic Factor): 3-hydroxybutyrate has been shown to induce the expression of the Bdnf gene in cerebral cortical neurons. nih.govresearchgate.net This induction is mediated, at least in part, through epigenetic mechanisms. One study found that 3-hydroxybutyrate enhances BDNF expression by increasing the activating histone mark H3K4me3 and decreasing the repressive mark H2AK119ub at Bdnf promoters in hippocampal neurons. nih.gov This process was shown to involve the activation of the Ca²⁺/CaMKII/CREB signaling pathway. nih.gov The regulation of BDNF is also influenced by DNA methylation patterns at its promoter regions. plos.org

FOXO3a (Forkhead box protein O3a): As an HDAC inhibitor, 3-hydroxybutyrate can increase histone acetylation at the promoters of genes regulated by the transcription factor FOXO3a, which is involved in resistance to oxidative stress. nih.gov Studies have shown increased histone H3K9 acetylation at the Foxo3a promoter in cells treated with 3-hydroxybutyrate. glpbio.com

p21WAF1: 3-hydroxybutyrate can selectively activate genes that encode proteins involved in blocking the cell cycle, such as p21WAF1. nih.gov This leads to an arrest of the cell cycle, which can have anti-proliferative effects. nih.gov

Metabolic Reprogramming and Bioenergetics

The metabolic influence of 3-hydroxybutyrate (3-HB), a primary ketone body, is profound, particularly in its capacity to serve as an alternative energy substrate and modulate cellular energy production, especially under conditions of metabolic stress. The interplay with magnesium further refines its effects on glucose metabolism.

Role as an Alternative Energy Substrate and Acetyl-CoA Generation

Under conditions of limited glucose availability, such as fasting or prolonged exercise, cells can utilize 3-hydroxybutyrate as a vital alternative energy source. nih.govresearchgate.net This metabolic flexibility is crucial for tissues with high energy demands, like the brain and heart. The catabolism of 3-HB is a multi-step process that efficiently generates Acetyl-CoA, the central molecule for the Krebs cycle.

The pathway for 3-HB utilization involves its conversion to acetoacetate (B1235776), which is then transformed into acetoacetyl-CoA. nih.gov Subsequently, acetoacetyl-CoA is cleaved to yield two molecules of acetyl-CoA. nih.gov This process provides a direct fuel source for cellular respiration and is noteworthy for not requiring an initial investment of ATP to initiate. nih.govresearchgate.net The generation of acetyl-CoA from 3-HB not only fuels the Krebs cycle for ATP production but also provides substrates for the synthesis of essential molecules like cholesterol and fatty acids. nih.gov

Table 1: Cellular Metabolism of 3-Hydroxybutyrate

| Step | Reactant(s) | Product(s) | Enzyme | Cellular Location |

|---|---|---|---|---|

| 1 | 3-Hydroxybutyrate, NAD+ | Acetoacetate, NADH, H+ | 3-hydroxybutyrate dehydrogenase | Mitochondria |

| 2 | Acetoacetate, Succinyl-CoA | Acetoacetyl-CoA, Succinate | Succinyl-CoA:3-oxoacid-CoA transferase (SCOT) | Mitochondria |

Impact on Cellular Respiration and ATP Production in Stressed States

In states of cellular stress, such as ischemia-reperfusion injury, 3-hydroxybutyrate has demonstrated a protective effect by enhancing mitochondrial function and ATP production. nih.gov Studies have shown that 3-HB can increase oxygen consumption and cellular ATP levels. nih.govresearchgate.net This is particularly significant in cardiac muscle, where 3-HB has been found to stimulate autophagic flux, decrease mitochondrial reactive oxygen species, and maintain mitochondrial membrane potential, all of which contribute to improved cellular energetics under stress. nih.gov

Furthermore, research on isolated heart mitochondria has revealed that 3-hydroxybutyrate can augment respiratory efficiency, especially in the presence of fatty acids. jci.org This suggests that 3-HB can optimize the energy production process, allowing for more efficient ATP synthesis even when primary energy pathways are compromised. This enhancement of bioenergetic thermodynamics underscores the role of 3-HB as a crucial metabolic stress defense mechanism. jci.org

Glucose Uptake and Utilization in Cellular Contexts and Magnesium's Interplay

Magnesium plays a pivotal role in glucose metabolism and energy production. nih.gov It is involved in the function of numerous enzymes essential for glycolysis and the Krebs cycle. Research has shown that magnesium supplementation can enhance glucose availability in the blood, muscle, and brain during exercise. nih.gov This effect is partly attributed to magnesium's role in facilitating glucose transport into cells. nih.gov

While direct studies on the interplay of magnesium 3-hydroxybutyrate on glucose uptake are specific, the known roles of each component suggest a synergistic relationship. Magnesium's ability to improve glucose uptake and utilization could complement the energy-providing role of 3-hydroxybutyrate, especially in metabolically demanding situations. For instance, in some biological systems, magnesium concentration has been shown to affect the uptake of glucose, which in turn influences the biosynthesis of polymers containing 3-hydroxybutyrate. researchgate.net

Cellular Homeostasis and Stress Response Pathways

Beyond its role in energy metabolism, 3-hydroxybutyrate actively participates in cellular signaling pathways that govern homeostasis and the response to cellular stress. These include the modulation of oxidative stress and the regulation of inflammatory processes.

Modulation of Reactive Oxygen Species (ROS) and Redox Homeostasis

3-hydroxybutyrate exhibits significant antioxidant properties, contributing to the maintenance of cellular redox homeostasis. It can directly scavenge hydroxyl radicals, a highly reactive and damaging form of ROS. nih.gov Furthermore, 3-HB has been shown to inhibit the production of ROS from the mitochondria, a primary source of cellular oxidative stress. nih.gov

The influence of 3-HB on redox balance also extends to the transcriptional level. It can activate antioxidant pathways, leading to a reduction in markers of oxidative stress. nih.gov This multifaceted approach to managing ROS levels highlights the compound's role in protecting cells from oxidative damage, a key factor in many pathological conditions. However, it's noteworthy that under certain developmental contexts, such as in late postimplantation embryonic cells, β-hydroxybutyrate has been observed to increase reactive oxygen species. nih.gov

Table 2: Effects of 3-Hydroxybutyrate on Cellular Redox State

| Mechanism | Effect | Outcome |

|---|---|---|

| Direct Scavenging | Neutralization of hydroxyl radicals | Reduced oxidative damage |

| Mitochondrial Regulation | Inhibition of mitochondrial ROS production | Decreased cellular oxidative stress |

Influence on Inflammasome Activation (e.g., NLRP3)

A significant aspect of 3-hydroxybutyrate's function is its ability to suppress the activation of the NLRP3 inflammasome. stemcell.comnih.govnih.gov The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

Research has demonstrated that 3-hydroxybutyrate, but not structurally related short-chain fatty acids, specifically inhibits NLRP3 inflammasome activation in response to a range of stimuli. stemcell.comnih.gov The proposed mechanism involves the prevention of potassium (K+) efflux from cells and the reduction of ASC (apoptosis-associated speck-like protein containing a CARD) oligomerization and speck formation, which are critical steps in inflammasome assembly. stemcell.comnih.gov This inhibitory effect is independent of starvation-regulated pathways like AMPK or autophagy and does not require the oxidation of 3-HB in the TCA cycle. stemcell.comresearchgate.net This targeted anti-inflammatory action suggests a therapeutic potential for conditions driven by NLRP3 inflammasome hyperactivity. nih.gov

Regulation of Autophagic Flux

Autophagy is a critical cellular catabolic process responsible for the degradation and recycling of damaged organelles and proteins to maintain cellular homeostasis. The regulation of autophagic flux, which represents the entire process of autophagy from initiation to the degradation of autolysosomes, is a complex mechanism. Both 3-hydroxybutyrate (BHB) and magnesium have been independently shown to influence this process through various molecular pathways. However, current scientific literature does not provide specific details on the direct regulation of autophagic flux by the compound this compound. Therefore, the roles of 3-hydroxybutyrate and magnesium are discussed separately.

The Role of 3-Hydroxybutyrate in Autophagic Flux

3-hydroxybutyrate, the most abundant ketone body, has been identified as a significant modulator of autophagy in various cell types, particularly in neurons. Research indicates that BHB can stimulate the autophagic flux, which is crucial for neuronal survival, especially under conditions of metabolic stress such as glucose deprivation. researchgate.netnih.gov

One of the primary mechanisms through which BHB is thought to regulate autophagy is by influencing the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. nih.gov AMPK, an energy sensor, is activated under low cellular energy states and can initiate autophagy. Conversely, mTOR is a key inhibitor of autophagy. Studies have suggested that BHB treatment can lead to a decrease in AMPK activity and subsequent reduction in the phosphorylation of Unc-51 like autophagy activating kinase 1 (ULK1), a downstream target of AMPK, thereby attenuating autophagy activation under certain conditions like a hypoglycemic coma. nih.gov

In cortical neurons subjected to glucose deprivation, autophagy is activated as a survival mechanism. researchgate.net The introduction of BHB in this context appears to enhance the efficiency of the autophagic process. It has been observed that in the presence of D-BHB, the levels of microtubule-associated protein light chain 3-II (LC3-II) and p62/sequestosome-1 (SQSTM1) rapidly decline. researchgate.netnih.gov This suggests that BHB stimulates the autophagic flux, preventing the accumulation of autophagosomes and promoting their degradation, which is beneficial for neuronal survival. researchgate.netnih.gov

Further research has elucidated the role of SIRT2, an NAD+-dependent deacetylase, in the BHB-mediated regulation of autophagy. D-BHB has been shown to enhance the nuclear levels of transcription factors FOXO1 and FOXO3a, as well as the coactivator PGC1α, in a SIRT2-dependent manner. This, in turn, stimulates autophagy, mitophagy (the selective degradation of mitochondria by autophagy), and mitochondrial biogenesis. The activation of the autophagic-lysosomal pathway is also promoted by D-BHB through AMPK activation and TFEB-mediated lysosomal biogenesis.

Recent findings also suggest a direct interaction between BHB and misfolded proteins. BHB can alter the solubility and structure of these proteins, facilitating their clearance from the brain via autophagy. neurosciencenews.com This mechanism is crucial in the context of neurodegenerative diseases characterized by protein aggregation. neurosciencenews.com

The table below summarizes the observed effects of 3-hydroxybutyrate on key autophagy markers in different experimental models.

| Experimental Model | Condition | Treatment | Effect on Autophagy Markers | Outcome |

| Cortical Cultured Neurons | Glucose Deprivation | D-BHB | Rapid decline in LC3-II and p62 levels | Stimulated autophagic flux, improved neuronal survival researchgate.net |

| Rats with Hypoglycemic Coma | Hypoglycemia | D-BHB | Reduced LC3-II and SQSTM1/p62 content, reduced ULK1 phosphorylation by AMPK | Stimulated autophagic flux, decreased AMPK activity nih.gov |

The Role of Magnesium in Autophagic Flux

Magnesium is an essential mineral that plays a vital role in numerous physiological processes, including the regulation of autophagy. nih.gov Studies have shown that magnesium supplementation can stimulate autophagy, particularly in hepatocytes, through the activation of the AMPK/mTOR pathway. nih.gov

In a cellular model of metabolic-associated fatty liver disease, magnesium supplementation was found to reduce lipid accumulation in hepatocytes. nih.gov This effect was attributed to the activation of autophagy via the AMPK-mTOR signaling pathway. nih.gov The increased autophagic activity helps in clearing excess lipids from the cells. nih.gov

The table below outlines the effects of magnesium supplementation on autophagy markers in a cellular model.

| Experimental Model | Condition | Treatment | Effect on Autophagy Markers | Outcome |

| LO2 Cells (Hepatocytes) | Free Fatty Acid Intervention | Magnesium Supplementation | Activation of the AMPK/mTOR pathway | Stimulated autophagy, reduced lipid deposition nih.gov |

Preclinical Research Models and in Vitro Investigations

In Vitro Cellular Models

In vitro studies provide a foundational understanding of how specific compounds interact with different cell types in a controlled environment. The following subsections outline the observed effects on immune, neuronal, fibroblast, pituitary, and stem cells.

Research on the immunomodulatory properties of magnesium ions (Mg2+) has centered on their effect on macrophages, key cells in the inflammatory response. In vitro studies using macrophage cell lines, such as the human monocytic THP-1 line, have shown that Mg2+ can induce a shift in macrophage polarization. Specifically, macrophages exposed to magnesium exhibit a down-regulation of M1 pro-inflammatory markers and a corresponding up-regulation of M2 anti-inflammatory markers consensus.appnih.gov. This shift leads to a decreased secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), and an increased secretion of anti-inflammatory cytokines nih.gov. The underlying mechanism for this anti-inflammatory effect is believed to be the inhibition of the NF-κB signaling pathway, a central regulator of inflammation nih.govmdpi.comnih.gov. By reducing NF-κB activation, magnesium effectively suppresses the inflammatory cascade in these immune cells nih.govmdpi.com.

Table 1: Effects on Immune Cells

| Cell Model | Component Studied | Key Findings | Proposed Mechanism |

| THP-1 derived macrophages | Magnesium ions (Mg2+) | Promoted polarization from M0 to anti-inflammatory M2 phenotype consensus.appnih.gov. | Inhibition of NF-κB signaling pathway nih.govmdpi.com. |

| THP-1 derived macrophages | Magnesium ions (Mg2+) | Down-regulated secretion of pro-inflammatory cytokines (TNF-α, IL-1β) nih.gov. | Reduction in NF-κB activation nih.gov. |

| Macrophages | Magnesium ions (Mg2+) | Suppressed M1 (pro-inflammatory) markers and promoted M2 (anti-inflammatory) markers consensus.appmdpi.com. | Activation of the TRPM7-PI3K-Akt axis mdpi.com. |

| Macrophages | Magnesium ions (Mg2+) | Reduced production of reactive oxygen species (ROS) consensus.app. | General antioxidant effects. |

The 3-hydroxybutyrate (B1226725) (3-HB) component has been extensively studied in neuronal cell cultures for its neuroprotective and metabolic effects. In vitro experiments using mouse hippocampal neuronal (HT22) cells demonstrated that 3-HB can sustain cell viability, particularly under conditions of low glucose, where it serves as an alternative energy substrate nih.govresearchgate.net. Beyond its role in energy metabolism, 3-HB has been shown to enhance neuronal migration and regeneration processes in primary rodent neuron cultures mdpi.com. Studies indicate that it increases the density of migrating cells into damaged areas and promotes the expression of markers associated with synaptogenesis and axonogenesis mdpi.com. In glial cells, derivatives of 3-HB have been found to inhibit apoptosis, an effect mediated by the elevation of cytosolic Ca2+ concentration nih.gov. This suggests a neuroprotective role by preserving glial cell survival nih.gov. Furthermore, 3-HB can protect neuronal cells from glutamate-induced toxicity by reducing reactive oxygen species (ROS) generation and inhibiting the MAPK signaling pathway e-century.us.

Table 2: Effects on Neuronal and Glial Cells

| Cell Model | Component Studied | Key Findings | Proposed Mechanism |

| Mouse hippocampal neuronal (HT22) cells | 3-Hydroxybutyrate (3-HB) | Positively sustained cell viability under low glucose conditions nih.govresearchgate.net. | Acts as an alternative energy substrate for mitochondria nih.gov. |

| HT22 cells | 3-Hydroxybutyrate (3-HB) | Protected against glutamate-induced cell death e-century.us. | Decreased ROS generation; inhibition of p38 and JNK phosphorylation (MAPK pathway) e-century.us. |

| Primary rodent neuron cultures | Sodium-D,L-Beta-Hydroxybutyrate | Enhanced cell migration and regeneration in a scratch assay model of injury mdpi.com. | Increased expression of synapsin-I and beta-III-tubulin, associated with axonogenesis mdpi.com. |

| Mouse glial cells | 3-Hydroxybutyrate (3-HB) derivatives | Inhibited apoptosis and significantly decreased the percentage of apoptotic cells nih.gov. | Elevation of cytosolic Ca2+ concentration nih.gov. |

| Cerebral cortical neurons | 3-Hydroxybutyrate (3-HB) | Increased mitochondrial respiration and ATP production nih.gov. | Increased NAD+/NADH ratio and levels of mitochondrial complex I protein NDUFB8 nih.gov. |

Investigations into the effects of magnesium on fibroblast cells have revealed its importance in cellular aging. Continuous culture of primary human fibroblasts (IMR-90) in magnesium-deficient media resulted in accelerated cellular senescence nih.gov. This was evidenced by a decreased replicative lifespan and increased expression of senescence-associated biomarkers, including senescence-associated β-galactosidase activity and the proteins p16INK4a and p21WAF1 nih.gov. While moderate magnesium deficiency did not impact cellular viability, its long-term inadequacy appears to be a critical factor in promoting an aging phenotype in these cells nih.gov. Other studies have noted that byproducts from the degradation of poly-β-hydroxybutyrate (PHB), a polymer of 3-hydroxybutyrate, can promote cell proliferation researchgate.net.

Table 3: Effects on Fibroblast Cells

| Cell Model | Component Studied | Key Findings | Proposed Mechanism |

| IMR-90 human fibroblasts | Magnesium (deficiency) | Accelerated cellular senescence and decreased replicative lifespan nih.gov. | Increased expression of senescence biomarkers (β-galactosidase, p16INK4a, p21WAF1) and accelerated telomere attrition nih.gov. |

| Human umbilical vein endothelial cells (HUVEC) | Poly-β-hydroxybutyrate (PHB) coating on Mg alloy | PHB-coated alloy promoted cell proliferation compared to the bare alloy researchgate.netmdpi.com. | The PHB coating controlled the degradation rate of the magnesium alloy, leading to a lower, more biocompatible concentration of Mg2+ ions researchgate.netmdpi.com. |

Both magnesium and 3-hydroxybutyrate have been shown to directly modulate the function of pituitary cells in vitro. High extracellular concentrations of magnesium were found to inhibit thyrotropin-releasing hormone (TRH)-stimulated prolactin secretion from rat pituitary lactotropes nih.gov. This inhibitory effect was associated with a reduction in TRH-stimulated calcium influx, which is critical for hormone secretion nih.gov. Similarly, β-hydroxybutyric acid (BHBA) was investigated in dairy cow anterior pituitary cells, where it was found to inhibit the secretion of both growth hormone (GH) and prolactin (PRL) mdpi.com. The study identified that BHBA decreased intracellular cAMP levels, leading to reduced protein kinase A (PKA) activity and subsequent inhibition of CREB phosphorylation, a key step in GH and PRL gene transcription mdpi.com. Additionally, BHBA was shown to trigger AMPK signaling, which can decrease the translation of GH and PRL mRNA mdpi.com.

Table 4: Effects on Pituitary Cells

| Cell Model | Component Studied | Key Findings | Proposed Mechanism |

| Rat pituitary lactotropes | Magnesium ions (Mg2+) | Inhibited TRH-stimulated prolactin secretion in a dose-dependent manner nih.gov. | Inhibition of TRH-stimulated intracellular free calcium mobilization nih.gov. |

| Dairy cow anterior pituitary cells (DCAPCs) | β-hydroxybutyric acid (BHBA) | Decreased secretion of growth hormone (GH) and prolactin (PRL) mdpi.com. | Activation of Gαi subunit, leading to decreased cAMP levels, reduced PKA activity, and inhibited CREB phosphorylation mdpi.com. |

| Dairy cow anterior pituitary cells (DCAPCs) | β-hydroxybutyric acid (BHBA) | Reduced GH and PRL mRNA translation under low-glucose conditions mdpi.com. | Intracellular uptake via MCT1 transporter triggers AMPK signaling mdpi.com. |

Magnesium ions are recognized for their significant regulatory role in the behavior of mesenchymal stem cells (MSCs), which are crucial for tissue regeneration, particularly bone formation. In vitro studies have consistently shown that Mg2+ ions can enhance MSC proliferation and influence their differentiation into osteoblasts nih.govntu.edu.sgacs.org. The effect is concentration-dependent; moderate concentrations of Mg2+ (e.g., 3-6 mM) have a stimulatory effect on cell population growth and the expression of early osteogenic markers like alkaline phosphatase (ALP) nih.gov. The mechanisms behind these effects involve the activation of several key signaling pathways, including the PI3K/Akt, Notch, and Wnt/β-catenin pathways, which are critical for osteogenic differentiation acs.orgresearchgate.net.

Table 5: Effects on Stem Cells

| Cell Model | Component Studied | Key Findings | Proposed Mechanism |

| Mesenchymal stem cells (MSCs) | Magnesium ions (Mg2+) | Stimulated cell population growth and proliferation nih.govacs.org. | Dose-dependent effect on cell viability and proliferation markers (Ki67) acs.org. |

| MSCs | Magnesium ions (Mg2+) | Enhanced early osteogenic differentiation (e.g., increased ALP activity) nih.gov. | Activation of multiple signaling pathways including PI3K/Akt and Notch acs.orgresearchgate.net. |

| Human bone marrow-derived MSCs | Magnesium ions (Mg2+) | Inhibited late differentiation and matrix mineralization at higher concentrations nih.gov. | Concentration-dependent regulation of differentiation markers nih.gov. |

In Vivo Animal Models for Mechanistic Insights

In vivo animal models are essential for understanding the systemic effects and mechanistic pathways of compounds in a complex biological environment. Studies using rat models with magnesium-based alloy implants for bone repair have provided significant insights. These models demonstrate that magnesium implants can promote bone regeneration and remodeling, with histological analysis confirming the activity of osteoblasts and osteoclasts at the implant site nih.gov. The controlled degradation of these alloys is crucial, as it influences the local concentration of Mg2+ ions, which in turn modulates the tissue response nih.govnih.gov. In vivo research has confirmed the role of Mg-based implants in promoting fracture healing researchgate.net. Other animal studies have focused on the metabolic and signaling roles of the compound's components. For instance, research in sheep has shown that circulating levels of 3-HB serve as an indicator of metabolic status that can influence the hypothalamus and pituitary, altering gene expression related to inflammation and cell cycle control nih.gov. In mouse models of Alzheimer's disease, 3-HB has been shown to improve cognitive function and reduce the accumulation of β-amyloid peptide and the overactivation of microglia in the brain nih.gov.

Table 6: Findings from In Vivo Animal Models

| Animal Model | Component Studied | Key Findings | Mechanistic Insight |

| Wistar Rat (bone defect model) | Magnesium alloy implants | Enhanced bone regeneration and remodeling nih.gov. | Implants provide mechanical stability and release bioactive Mg2+ ions that stimulate osteoblast activity nih.gov. |

| Rat | Magnesium alloy implants | Elicited detectable physiological responses in surrounding tissue over time nih.gov. | The interaction between the degrading implant and biological tissue can be monitored, showing a complex in vivo response nih.gov. |

| Sheep | 3-Hydroxybutyrate (3-HB) | 3-HB levels reflect metabolic state and regulate gene expression in the pituitary and hypothalamus nih.gov. | 3-HB acts as a signaling molecule linking peripheral energy status to central regulatory centers nih.gov. |

| Mouse (Alzheimer's model) | 3-Hydroxybutyrate (3-HB) | Improved cognitive function and reduced brain pathology (β-amyloid accumulation, microglia activation) nih.gov. | 3-HB provides neuroprotection through anti-inflammatory effects and by enhancing mitochondrial function in neurons nih.gov. |

Studies in Rodent Models (e.g., Mice, Rats) to Elucidate Molecular Pathways

Research utilizing rodent models has been fundamental in understanding the molecular signaling pathways modulated by 3-hydroxybutyrate. These studies have revealed that 3-HB is not merely an energy substrate but also a potent signaling molecule with significant effects on gene expression, inflammation, and cellular stress responses.

In the context of neuroinflammation, studies in mice have shown that beta-hydroxybutyrate (BHB) can mitigate the inflammatory response in microglial cells, the primary immune cells of the central nervous system. researchgate.netmdpi.com One of the key mechanisms identified is the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines. nih.gov By suppressing the activation of the NLRP3 inflammasome, BHB can reduce the release of inflammatory mediators, thereby exerting a neuroprotective effect. mdpi.comnih.gov Furthermore, BHB has been observed to modulate microglial polarization, encouraging a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. nih.gov

Beyond neuroinflammation, research in rodent models has shed light on the role of 3-HB in cancer biology. In mouse models of colorectal cancer, administration of a ketogenic diet or direct supplementation with BHB has been shown to suppress tumor growth. nih.govendoscopy-campus.com This anti-proliferative effect is mediated through the activation of a specific cell surface receptor, Hcar2 (hydroxycarboxylic acid receptor 2), which in turn induces the expression of the homeodomain-only protein Hopx. nih.govsciencedaily.com The activation of the Hcar2-Hopx signaling axis leads to an inhibition of intestinal epithelial cell proliferation, thereby slowing tumor progression. nih.govsciencedaily.com

The table below summarizes key findings from rodent studies on the molecular pathways influenced by 3-hydroxybutyrate.

| Model System | Key Findings | Molecular Pathway/Mechanism |

| Mouse model of neuroinflammation | Reduced production of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the brain. researchgate.netmdpi.com | Inhibition of NLRP3 inflammasome activation in microglia. nih.gov |

| Mouse model of colorectal cancer | Suppression of intestinal tumor growth. nih.govendoscopy-campus.com | Activation of the Hcar2 receptor, leading to increased expression of the Hopx gene and subsequent inhibition of epithelial cell proliferation. nih.govsciencedaily.com |

| Rat model of traumatic brain injury | Reduced neuroinflammation and lesion volume. | Decreased activation of astrocytes and microglia. |

| Mouse model of aging | Reduced age-induced chronic neuroinflammation. researchgate.net | Mitigation of microglial response to inflammatory stimuli. researchgate.net |

Organ-Specific Research (e.g., Heart, Brain, Testis, Colon)

Building upon the understanding of its molecular mechanisms, organ-specific research has demonstrated the diverse physiological effects of 3-hydroxybutyrate across various tissues.

Heart: The heart is a highly metabolic organ that can readily utilize ketone bodies for energy, particularly under conditions of stress such as heart failure. nih.govketonutrition.org Studies in canine models of heart failure have shown that increasing the availability of 3-HB can ameliorate pathological cardiac remodeling and improve cardiac function. In isolated mitochondria from rodent hearts, 3-HB has been shown to enhance bioenergetic thermodynamics. Furthermore, evidence from animal models suggests that BHB can have cardioprotective effects by improving mitochondrial function and reducing oxidative stress. ketonutrition.orgnih.gov

Brain: The neuroprotective effects of 3-hydroxybutyrate are a significant area of research. In rodent models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, increasing BHB levels through ketogenic diets or exogenous supplementation has been shown to improve cognitive function and reduce neuronal damage. caringsunshine.com The mechanisms underlying these benefits are multifaceted and include providing an alternative energy source for neurons when glucose metabolism is impaired, reducing neuroinflammation, and decreasing oxidative stress. mdpi.comnih.govcaringsunshine.com For instance, in a mouse model of Alzheimer's disease, BHB treatment was associated with a reduction in β-amyloid plaques and microgliosis. nih.gov

Colon: As previously mentioned, 3-hydroxybutyrate has demonstrated a significant impact on the colon, particularly in the context of colorectal cancer. In mouse models, BHB has been shown to slow the growth of colorectal tumors by inhibiting the proliferation of intestinal epithelial cells. nih.govendoscopy-campus.comcancer.gov This effect is mediated by the Hcar2-Hopx signaling pathway. nih.govsciencedaily.com These findings suggest a potential role for 3-HB in the prevention and management of colorectal cancer.

The following table details organ-specific research findings for 3-hydroxybutyrate.

| Organ | Model System | Key Research Findings |

| Heart | Canine model of heart failure | Ameliorated pathological cardiac remodeling and improved cardiac function. |

| Rodent heart mitochondria | Enhanced bioenergetic thermodynamics. | |

| Animal models | Improved mitochondrial function and reduced oxidative stress. ketonutrition.orgnih.gov | |

| Brain | Rodent models of neurodegenerative diseases | Improved cognitive function and reduced neuronal damage. caringsunshine.com |

| Mouse model of Alzheimer's disease | Reduced β-amyloid plaques and microgliosis. nih.gov | |

| Colon | Mouse model of colorectal cancer | Slowed the growth of colorectal tumors by inhibiting epithelial cell proliferation. nih.govendoscopy-campus.comcancer.gov |

Assessment of Metabolic Markers and Chiral Specificity in Animal Studies

Metabolic studies in animals have been crucial for understanding how the body processes and responds to 3-hydroxybutyrate. A key aspect of 3-HB metabolism is its chiral nature, existing as two enantiomers: D-3-hydroxybutyrate and L-3-hydroxybutyrate. Endogenously produced 3-HB in mammals is exclusively the D-enantiomer.

Animal studies have shown that exogenous administration of D-3-hydroxybutyrate is rapidly absorbed and metabolized, leading to a significant increase in blood ketone levels. This elevation in circulating ketones provides an alternative energy substrate for various tissues, including the brain and heart.

The chiral specificity of 3-HB metabolism is significant. The enzymes involved in the synthesis and utilization of ketone bodies in mammals are stereospecific for the D-enantiomer. While the L-enantiomer can be present in some exogenous ketone supplements, its metabolic fate and physiological effects are less understood and may differ from those of the naturally occurring D-form.

The table below outlines key metabolic markers and findings related to the chiral specificity of 3-hydroxybutyrate in animal studies.

| Parameter | Animal Model | Observations |

| Bioavailability | Human | Orally administered D-BHB is rapidly absorbed and metabolized, increasing blood ketones to millimolar levels. nih.gov |

| Metabolic Fate | Human | D-BHB is more ketogenic than a racemic mixture of D+L-BHB or medium-chain triglycerides at the same dose. nih.gov |

| Enzymatic Specificity | Mammals | Enzymes for synthesis and utilization are specific to the D-enantiomer of 3-hydroxybutyrate. |

| Metabolite Conversion | Human and Rat Liver Fractions | The ketone ester (R)-3-hydroxybutyl(R)-3-hydroxybutyrate is metabolized to (R)-beta-hydroxybutyrate. nih.gov |

Microbial and Plant System Investigations

Beyond animal models, investigations into microbial and plant systems have provided further insights into the biosynthesis and function of 3-hydroxybutyrate and its polymeric form, poly-3-hydroxybutyrate.

Regulation of Polyhydroxyalkanoate Biosynthesis in Bacteria

Many bacteria synthesize and accumulate polyhydroxyalkanoates (PHAs), including poly-3-hydroxybutyrate (PHB), as intracellular carbon and energy storage granules. The biosynthesis of these biopolymers is a tightly regulated process, influenced by nutrient availability and various genetic regulatory networks.

The primary pathway for PHB synthesis involves three key enzymes encoded by the phaA, phaB, and phaC genes. These enzymes catalyze the conversion of acetyl-CoA to PHB. The expression of these genes and the activity of the enzymes are controlled by a complex interplay of regulatory proteins and metabolic signals. For example, the availability of carbon and other essential nutrients plays a critical role in triggering PHB accumulation.

3-Hydroxybutyrate Function in Plant Systems (e.g., Flax)

While the presence and function of 3-hydroxybutyrate in animals and bacteria are well-established, its role in plant systems is an emerging area of research. Studies in flax (Linum usitatissimum) have shown that 3-HB is a naturally occurring compound in this plant.

Research suggests that 3-HB in flax may act as a signaling molecule involved in the regulation of gene expression. Specifically, an increase in 3-HB content in flax has been associated with the upregulation of genes involved in chromatin remodeling, which can influence DNA methylation patterns. This indicates that 3-HB may play a role in the epigenetic regulation of plant development and response to environmental stimuli.

Interactions and Comparative Research Perspectives

Synergistic or Modulatory Effects of Magnesium Ions on 3-Hydroxybutyrate (B1226725) Biological Activity

The combination of magnesium and 3-hydroxybutyrate (BHB) in a single compound suggests the potential for synergistic or complementary biological effects, where the action of the combined molecule is greater than the sum of its parts. gihichem.comcaringsunshine.com This potential synergy is rooted in the fundamental roles both magnesium and BHB play in cellular metabolism and energy production. caringsunshine.comketogenic.com

Mitochondrial Function and Energy Production: BHB is a primary alternative energy source for tissues, especially the brain and muscles, during periods of low glucose availability. caringsunshine.com It is metabolized within the mitochondria to produce acetyl-CoA, which then enters the Krebs cycle to generate ATP. nih.gov Magnesium is an indispensable cofactor in this process; virtually every step of ATP synthesis and utilization requires magnesium. keto-mojo.comyoutube.com ATP must bind to a magnesium ion (as Mg-ATP) to become biologically active. keto-mojo.com Therefore, an adequate supply of magnesium is critical for the efficient conversion of the energy potential of BHB into cellular energy. youtube.com This codependency suggests that providing BHB along with magnesium could optimize mitochondrial energy production, particularly in states of metabolic stress. caringsunshine.com

Comparative Mechanistic Distinctions with Other Ketone Bodies and Ketone Salts (e.g., Sodium, Calcium, Potassium Salts)

Exogenous ketones are commonly delivered as salts bound to minerals like sodium, potassium, calcium, or magnesium. ofm.ioketocertified.com The choice of the mineral cation is not trivial, as it imparts distinct physiological properties beyond simply delivering the BHB molecule.

Electrolyte Load and Physiological Impact: A primary distinction lies in the physiological impact of the accompanying mineral. High loads of sodium, often found in sodium BHB salts, can be a concern for individuals with cardiovascular issues. ofm.io Similarly, excessive calcium from calcium BHB salts could present risks. advancedmolecularlabs.com Magnesium BHB, in contrast, delivers a mineral that is frequently deficient in the general population and plays a crucial role in cardiovascular health and muscle function. ketogenic.comhanze.nl

Metabolic and Functional Differences: Different ketone salts are often marketed for distinct applications based on the properties of the mineral.

Sodium BHB: Often used for rapid energy and hydration support, making it suitable for pre-workout applications. chibiotech.com

Calcium BHB: Positioned for general ketogenic support, offering sustained energy and potential benefits for bone health. chibiotech.com

Magnesium BHB: Frequently recommended for supporting muscle function, combating fatigue, and addressing magnesium deficiency, making it ideal for athletes and those under physical stress. chibiotech.comca.gov

The following table provides a comparative overview of the mechanistic distinctions between common ketone salts.

| Feature | Magnesium 3-hydroxybutyrate | Sodium 3-hydroxybutyrate | Calcium 3-hydroxybutyrate | Potassium 3-hydroxybutyrate |

| Primary Cation | Magnesium (Mg²⁺) | Sodium (Na⁺) | Calcium (Ca²⁺) | Potassium (K⁺) |

| Key Mechanistic Role | Cofactor for ATP utilization, enzyme function, muscle relaxation, nerve transmission. ketogenic.comketo-mojo.com | Primary extracellular cation, crucial for fluid balance and nerve impulse transmission. | Essential for bone structure, muscle contraction, and cell signaling. gihichem.com | Primary intracellular cation, vital for membrane potential and nerve signaling. |

| Potential Advantage | Addresses common mineral deficiencies, supports muscle and nerve function, high BHB content per gram. chibiotech.com | Rapid absorption and electrolyte replenishment. chibiotech.com | Supports bone health alongside providing ketone energy. chibiotech.com | Replenishes a key electrolyte lost during the initial phases of ketosis. advancedmolecularlabs.com |

| Considerations | Can have a laxative effect at high intakes due to its osmotic properties. ofm.io | High sodium load may be a concern for blood pressure regulation. ofm.io | High intake may contribute to excessive calcium levels. advancedmolecularlabs.com | Less common in powdered supplements due to its hygroscopic nature (absorbs water). ketogenic.com |

It is also important to distinguish between the different isomers of BHB. Ketone salts often contain a racemic mixture of D-BHB and L-BHB, while the body naturally produces the D-isomer. advancedmolecularlabs.com D-BHB is the more readily metabolized form for energy. ofm.ioadvancedmolecularlabs.com

Interplay with Other Nutrient Signaling Pathways (e.g., Insulin (B600854), mTORC1, PPARα)

This compound, through its constituent parts, can modulate key nutrient-sensing pathways that regulate metabolism, cell growth, and inflammation.

Insulin Signaling: Magnesium plays a direct role in insulin sensitivity and signaling. bohrium.comconsensus.app It is involved in the phosphorylation of the insulin receptor and its downstream substrates, which is a critical step for glucose uptake into cells. researchgate.net Magnesium deficiency is associated with insulin resistance. consensus.appresearchgate.net Studies have shown that magnesium supplementation can enhance insulin sensitivity and improve the function of insulin receptors. nih.gov The BHB component may also improve insulin resistance. nih.gov Therefore, this compound may support metabolic health by acting on the insulin signaling pathway through both the magnesium and BHB components.

mTORC1 Pathway: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism, responding to cues like growth factors and nutrient availability. nih.gov The inhibition of mTORC1 is necessary for the activation of PPARα, which is a key driver of ketogenesis. nih.govnih.gov Emerging research indicates that magnesium can influence the mTOR pathway. researchgate.net Specifically, magnesium may activate the AMPK pathway, which in turn inhibits mTOR, a process that can induce autophagy and influence cellular energy balance. mdpi.com By potentially modulating the AMPK/mTOR axis, the magnesium component could complement the metabolic state promoted by BHB.

Future Directions and Research Opportunities

Elucidating the Specific Mechanisms of Magnesium in Magnesium 3-Hydroxybutyrate (B1226725) Biological Activity

Key research questions to be addressed include:

Does the magnesium ion in this compound have a direct impact on the transport or cellular uptake of 3-hydroxybutyrate?

How does the provision of magnesium alongside 3-hydroxybutyrate affect magnesium-dependent enzymatic processes, particularly those involved in energy production and utilization? nih.gov

Are there synergistic effects between magnesium and 3-hydroxybutyrate on neuronal function, given magnesium's role as a modulator of the N-methyl-D-aspartate (NMDA) receptor? nih.gov

Investigating these questions will likely involve a combination of cellular and molecular biology techniques to trace the metabolic fate of both the magnesium and 3-hydroxybutyrate components of the salt after administration.

Advanced Structural and Functional Characterization of Magnesium 3-Hydroxybutyrate Complexes

A detailed understanding of the three-dimensional structure of this compound is fundamental to comprehending its interactions with biological systems. While the basic chemical structure is known, advanced characterization of its complexes in physiological environments is lacking. nih.gov Future studies should employ techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine the precise coordination chemistry of magnesium with the 3-hydroxybutyrate ligand. mdpi.com

Furthermore, understanding how this compound interacts with water molecules and other biological ligands is crucial. The propensity of magnesium to form extensive hydrogen bond networks could influence the compound's solubility, stability, and interaction with cellular receptors and enzymes. mdpi.com

Table 1: Potential Areas for Structural and Functional Characterization

| Research Area | Techniques | Potential Insights |

| Crystal Structure Analysis | X-ray Crystallography | Determination of bond lengths, bond angles, and coordination geometry of the magnesium-3-hydroxybutyrate complex. |

| Solution-State Structure | NMR Spectroscopy | Understanding the dynamic structure and intermolecular interactions in an aqueous environment. |

| Functional Interactions | Isothermal Titration Calorimetry, Surface Plasmon Resonance | Quantifying the binding affinity and kinetics of this compound with proteins and other biological molecules. |

Development of Novel Experimental Models for Investigating this compound

To fully explore the therapeutic potential and biological effects of this compound, the development of novel and refined experimental models is essential. Current research often relies on generalized models of ketosis, which may not capture the specific effects of this particular ketone salt.

Future research should focus on creating:

In vitro models: Utilizing specific cell lines (e.g., neurons, cardiomyocytes, hepatocytes) to investigate the direct cellular effects of this compound on metabolism, signaling, and gene expression.

Organ-on-a-chip models: These microfluidic devices can simulate the physiological environment of specific organs, allowing for a more accurate assessment of the compound's effects on organ-level function.

Genetically modified animal models: The use of transgenic or knockout animals can help to elucidate the role of specific genes and pathways in the response to this compound administration.

These advanced models will provide a more nuanced understanding of the compound's mechanisms of action and its potential applications in various physiological and pathological conditions.

Integration of Multi-Omics Approaches to Map Comprehensive Molecular Responses

The advent of high-throughput "omics" technologies provides an unprecedented opportunity to map the comprehensive molecular responses to this compound. nih.gov An integrated multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can offer a holistic view of the biological perturbations induced by this compound. mdpi.comnih.gov

Table 2: Application of Multi-Omics in this compound Research

| Omics Field | Focus of Investigation | Expected Outcomes |

| Transcriptomics | Changes in gene expression patterns in response to this compound. | Identification of key signaling pathways and regulatory networks affected by the compound. premierscience.com |

| Proteomics | Alterations in protein abundance and post-translational modifications. | Understanding the functional changes at the protein level and identifying potential therapeutic targets. |

| Metabolomics | Shifts in the cellular metabolic profile. | A detailed map of the metabolic reprogramming induced by this compound. |

By integrating these different layers of biological information, researchers can construct detailed models of the compound's mechanism of action and identify novel biomarkers of its effects. researchgate.net

Exploration of Stereoisomer-Specific Research Questions for this compound